molecular formula C14H16ClN B1451423 [2-(2-Phenylethyl)phenyl]aminehydrochloride CAS No. 107622-07-1

[2-(2-Phenylethyl)phenyl]aminehydrochloride

Cat. No.: B1451423
CAS No.: 107622-07-1
M. Wt: 233.73 g/mol
InChI Key: LRVAJMCXGSVLCZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[2-(2-Phenylethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . This interaction is crucial as it influences the levels of neurotransmitters in the brain. Additionally, [2-(2-Phenylethyl)phenyl]amine hydrochloride can bind to trace amine-associated receptors, affecting monoamine neurotransmission .

Cellular Effects

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of trace amine-associated receptor 1, which plays a role in regulating monoamine turnover . This modulation can lead to changes in gene expression and impact cellular metabolism by altering the levels of key neurotransmitters .

Molecular Mechanism

At the molecular level, [2-(2-Phenylethyl)phenyl]amine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as monoamine oxidase, leading to changes in neurotransmitter levels . Additionally, it can bind to trace amine-associated receptors, influencing monoamine neurotransmission and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have observed changes in cellular responses over extended periods, indicating potential long-term impacts .

Dosage Effects in Animal Models

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

[2-(2-Phenylethyl)phenyl]amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which play roles in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of [2-(2-Phenylethyl)phenyl]amine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall activity and function within the body .

Subcellular Localization

The subcellular localization of [2-(2-Phenylethyl)phenyl]amine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethyl)phenyl]aminehydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods yield the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethyl)phenyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Phenylethyl)phenyl]aminehydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Phenylethyl)phenyl]aminehydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its applications in developing multifunctional organic electrolyte additives for batteries also set it apart from other similar compounds .

Properties

IUPAC Name

2-(2-phenylethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVAJMCXGSVLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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